molecular formula C16H12N2O4 B2898987 8-methoxy-2-oxo-N-pyridin-4-yl-2H-chromene-3-carboxamide CAS No. 505067-78-7

8-methoxy-2-oxo-N-pyridin-4-yl-2H-chromene-3-carboxamide

Cat. No.: B2898987
CAS No.: 505067-78-7
M. Wt: 296.282
InChI Key: MYTXTFRDXYUFMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-methoxy-2-oxo-N-pyridin-4-yl-2H-chromene-3-carboxamide is a synthetic organic compound with the molecular formula C16H12N2O4 and a molecular weight of 296.28 g/mol . This compound belongs to the class of chromene derivatives, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-2-oxo-N-pyridin-4-yl-2H-chromene-3-carboxamide typically involves the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between salicylaldehyde and an appropriate β-ketoester under acidic or basic conditions.

    Amidation: The final step involves the formation of the carboxamide group by reacting the chromene derivative with 4-aminopyridine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

8-methoxy-2-oxo-N-pyridin-4-yl-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using reagents like N-bromosuccinimide (NBS).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: N-bromosuccinimide in chloroform.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

8-methoxy-2-oxo-N-pyridin-4-yl-2H-chromene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in pathways involving chromene derivatives.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 8-methoxy-2-oxo-N-pyridin-4-yl-2H-chromene-3-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes such as kinases and proteases.

    Pathways Involved: Inhibition of enzyme activity, leading to the modulation of signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Coumarin Derivatives: Similar in structure but lack the pyridine ring.

    Flavonoids: Share the chromene core but have different substituents.

    Quinoline Derivatives: Contain a nitrogen atom in the ring structure but differ in their overall framework.

Uniqueness

8-methoxy-2-oxo-N-pyridin-4-yl-2H-chromene-3-carboxamide is unique due to the combination of the chromene core with a pyridine ring and a methoxy group, which imparts distinct chemical and biological properties.

This compound’s unique structure allows it to interact with a variety of biological targets, making it a valuable molecule for research and potential therapeutic applications.

Properties

IUPAC Name

8-methoxy-2-oxo-N-pyridin-4-ylchromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4/c1-21-13-4-2-3-10-9-12(16(20)22-14(10)13)15(19)18-11-5-7-17-8-6-11/h2-9H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYTXTFRDXYUFMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.